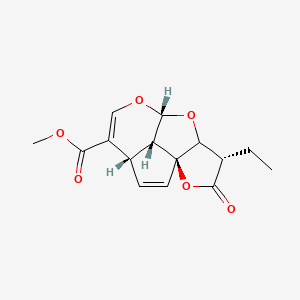
Propyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate (PDTPC) is an organic compound that has been studied extensively for its potential applications in scientific research. PDTPC has been used in the synthesis of a variety of compounds, and its pharmacological properties have been investigated. PDTPC has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor and anti-bacterial activities. Its mechanism of action and biochemical and physiological effects are also of great interest.
Applications De Recherche Scientifique
Organic Synthesis Research
This compound is utilized in the field of organic synthesis, particularly in the construction of complex molecules. Its structure serves as a building block for synthesizing various thiophene derivatives, which are crucial in developing pharmaceuticals and conducting material science research .
Pharmaceutical Development
Due to its structural properties, this compound is explored for its potential use in pharmaceutical development. It can be a precursor for drugs targeting a range of diseases, given its modifiable core structure that allows for the creation of diverse therapeutic agents .
Antimicrobial Activity
Thiophene derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that certain thiophene compounds exhibit significant inhibitory effects against various bacterial strains, which could lead to new antibacterial drugs .
Biological Studies
In biological research, this compound can be used to study protein interactions and cellular processes. Its unique structure allows it to bind to specific biological targets, making it valuable for understanding disease mechanisms and identifying potential treatment pathways .
Material Science
The compound’s molecular structure is of interest in material science, where it can contribute to the development of organic semiconductors, conductive polymers, and other advanced materials with unique electronic properties .
Chemical Education
As a representative of thiophene-based compounds, it is used in chemical education to teach students about heterocyclic chemistry, synthetic strategies, and the importance of sulfur-containing rings in medicinal chemistry .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in various spectroscopic and chromatographic methods, aiding in the identification and quantification of similar compounds .
Environmental Chemistry
Research into the environmental fate of thiophene derivatives, including this compound, is essential. It helps understand the degradation processes and potential environmental impacts of these types of chemicals .
Propriétés
IUPAC Name |
propyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-4-7-19-16(18)14-13(9-20-15(14)17)12-8-10(2)5-6-11(12)3/h5-6,8-9H,4,7,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFVYBONIZNMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Ethylsulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2907041.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide](/img/structure/B2907042.png)

![N-(6-methoxypyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2907047.png)

![[1,1'-Biphenyl]-4-yl(3-(ethylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2907051.png)
![N,N-dimethyl-N'-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine](/img/structure/B2907052.png)
![3-[3-({2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2907054.png)
![3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B2907055.png)

![5-Bromo-2-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2907059.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2907061.png)
